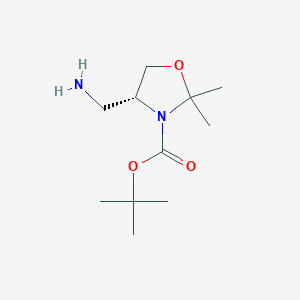![molecular formula C23H19ClN4O2S B2609254 N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260917-51-8](/img/structure/B2609254.png)
N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Applications
Several studies have synthesized compounds structurally related to N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and evaluated their antibacterial and antifungal activities. These compounds have shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli, which highlights their potential as antibacterial agents. For instance, derivatives synthesized for their potential antibacterial properties have been found effective against various microorganisms, underscoring the chemical framework's versatility in generating potent antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008), (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Synthesis and Characterization
Research efforts have been dedicated to synthesizing novel derivatives of this compound and exploring their chemical properties. For example, a study focused on the synthesis and antimicrobial activity of novel thiazolidinone and acetidinone derivatives, revealing insights into their structural and physicochemical properties and establishing their antimicrobial potential (Mistry, Desai, & Intwala, 2009). Another study detailed the crystal structure of related compounds, providing a foundation for understanding the molecular basis of their activity (Boechat et al., 2011).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies have also been conducted on related molecules, aiming to understand their electronic properties and interaction mechanisms at the molecular level. These studies offer valuable insights into the compounds' potential applications in medicinal chemistry and their mechanism of action on a quantum level (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Antiviral and Anti-inflammatory Properties
In addition to antimicrobial activities, some derivatives have been explored for their antiviral and anti-inflammatory properties, highlighting the broad spectrum of potential therapeutic applications. These studies contribute to the development of novel pharmacotherapeutic agents targeting a range of diseases and conditions (Selvam, Karthik, Palanirajan, & Ali, 2012).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSYIGNWNSXFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2609171.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)






![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2609189.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2609192.png)
![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2609194.png)
